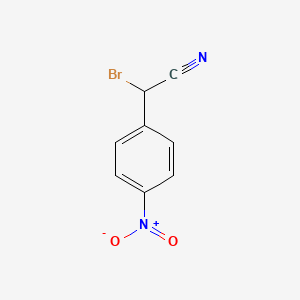

2-Bromo-2-(4-nitrophenyl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-2-(4-nitrophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-8(5-10)6-1-3-7(4-2-6)11(12)13/h1-4,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXYIJPBMWDLPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of 2-Bromo-2-(4-nitrophenyl)acetonitrile

Synonyms:

Executive Summary & Molecular Identity

2-Bromo-2-(4-nitrophenyl)acetonitrile is a highly functionalized benzylic halide characterized by the presence of three distinct reactive centers: a labile benzylic bromide, an electron-withdrawing nitrile group, and a para-nitro moiety. This unique "push-pull" electronic structure—where the nitro group pulls electron density across the aromatic ring and the nitrile group acidifies the

It serves as a critical intermediate in the synthesis of glycidic nitriles (via Darzens condensation) , indole derivatives , and complex heterocyclic pharmaceuticals . Researchers utilizing this compound must account for its lachrymatory properties and high susceptibility to hydrolysis under basic conditions.

Physicochemical Data Profile[3]

| Property | Value | Context/Notes |

| Molecular Formula | High degree of unsaturation.[1] | |

| Molecular Weight | 241.04 g/mol | |

| Appearance | Light yellow crystalline solid | Color deepens upon oxidation/light exposure. |

| Melting Point | 78–80 °C | Sharp melting point indicates high purity; broadens significantly with moisture. |

| Boiling Point | ~332 °C (Predicted) | Decomposes before boiling at atmospheric pressure. |

| Density | ~1.70 g/cm³ | Significantly denser than water. |

| Solubility | Soluble in DCM, EtOAc, THF | Poorly soluble in water; hydrolyzes slowly in aqueous suspension. |

| pKa ( | ~10–11 (Estimated) | The |

Synthetic Routes & Production Protocols

The synthesis of this compound typically proceeds via the bromination of the active methylene group of 4-nitrobenzyl cyanide . Two primary pathways exist: radical bromination (NBS) and ionic bromination (

Pathway A: Radical Bromination (Recommended for Lab Scale)

This method minimizes by-products associated with ring bromination.

Reagents:

-

Precursor: 4-Nitrobenzyl cyanide (CAS 555-21-5)[3]

-

Brominating Agent: N-Bromosuccinimide (NBS)

-

Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Solvent: Carbon Tetrachloride (

) or Acetonitrile (

Protocol:

-

Dissolution: Dissolve 10.0 mmol of 4-nitrobenzyl cyanide in 50 mL of anhydrous

(or acetonitrile if avoiding chlorinated solvents) under an argon atmosphere. -

Addition: Add 10.5 mmol (1.05 eq) of NBS and 0.1 mmol of AIBN.

-

Initiation: Heat the mixture to reflux (76°C for

). The reaction is initiated when the succinimide rises to the surface (in -

Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The benzylic bromide typically runs faster than the nitrile precursor.

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Evaporate the filtrate under reduced pressure.

-

Purification: Recrystallize from ethanol/hexane to yield light yellow needles.

Pathway B: Ionic Bromination (Industrial/Scale-Up)

Uses elemental bromine in glacial acetic acid. This relies on the enol/enamine-like character of the nitrile anion.

Protocol Note:

-

Caution: This reaction is exothermic.

-

Mechanism: The electron-withdrawing nitro group makes the

-protons acidic. Addition of

Synthesis & Reactivity Visualization

The following diagram illustrates the synthesis and downstream reactivity pathways.

Caption: Synthesis via radical bromination and major downstream electrophilic pathways.

Chemical Reactivity & Applications[4][5][6]

The "Super-Electrophile" Mechanism

The carbon-bromine bond in this molecule is exceptionally labile due to the stabilizing resonance of the benzylic carbocation and the inductive effect of the nitrile.

-

SN2 Reactivity: It reacts violently with soft nucleophiles (thiols, phosphines) and readily with amines.

-

Darzens Condensation: In the presence of a base (e.g., NaOEt) and a carbonyl compound (aldehyde/ketone), the

-proton is removed to form a carbanion, which attacks the carbonyl. The subsequent intramolecular displacement of the bromide yields an

Vicarious Nucleophilic Substitution (VNS) Context

While 4-nitrobenzyl derivatives are classic substrates for VNS, the presence of the

Experimental Considerations (Causality)

-

Moisture Sensitivity: The electron-deficient nitrile carbon is susceptible to hydrolysis. If the reaction mixture is wet, the nitrile will hydrolyze to the amide or carboxylic acid, contaminating the product.

-

Base Selection: Strong, bulky bases (e.g., t-BuOK) may favor elimination (forming the carbene or stilbene derivatives) over substitution. Use weaker bases (

,

Handling, Safety, and Stability (Self-Validating Systems)

CRITICAL WARNING: This compound is a potent lachrymator (tear gas agent) and skin irritant. It shares structural homology with bromoacetonitrile and benzyl bromide.

Safety Protocol

-

Containment: All weighing and manipulation must occur inside a functioning chemical fume hood.

-

Quenching (Self-Validation): Before disposing of glassware, rinse with a 10% aqueous solution of Sodium Thiosulfate (

).-

Logic: Thiosulfate acts as a soft nucleophile, rapidly displacing the bromine to form a water-soluble, non-volatile thiosulfate ester, effectively neutralizing the lachrymatory hazard.

-

-

Storage: Store at 2–8°C under inert gas (

or Ar). The compound degrades (darkens) upon exposure to light and moisture, releasing HBr.

Stability Indicators

-

Visual Check: Pure compound is pale yellow. Dark orange/brown coloration indicates decomposition (liberation of

or -

Melting Point Depression: A shift from the 78–80°C range by >2°C indicates significant hydrolysis or dimerization.

References

-

Sigma-Aldrich. (n.d.). (4-Bromo-2-nitro-phenyl)-acetonitrile Product Data. Link(Note: While specific datasheets for the para-isomer are rare, general handling for nitrobenzyl bromides applies).

-

ChemicalBook. (2025). This compound Properties and Suppliers. Link

-

Organic Syntheses. (1928). p-Nitrobenzyl Cyanide Synthesis (Precursor Preparation). Org. Synth. 8, 84. Link

-

Fisher Scientific. (2021).[4] Safety Data Sheet: alpha-Bromo-4-nitrotoluene (Analogous Hazard Data). Link

-

BenchChem. (2025).[5] Synthesis of Arylacetonitriles via Nucleophilic Substitution. Link

Sources

Structural Elucidation and Analytical Characterization of 2-Bromo-2-(4-nitrophenyl)acetonitrile

This is an in-depth technical guide for the characterization and structural elucidation of 2-Bromo-2-(4-nitrophenyl)acetonitrile .

Executive Summary

This compound (CAS: 38534-20-2) is a critical electrophilic intermediate used primarily in Vicarious Nucleophilic Substitution (VNS) reactions and the synthesis of indole derivatives.[1] Its reactivity is defined by the "captodative" nature of the

This guide provides a definitive spectroscopic reference (NMR, IR, MS) and outlines the synthesis protocols required to distinguish this specific

Part 1: Synthetic Context & Sample Preparation[1][2]

The Regioselectivity Challenge

A common pitfall in the synthesis of this compound is the competition between radical

-

Target Molecule (

-bromo): Requires radical conditions (NBS, AIBN, non-polar solvent). -

Impurity (Ring-bromo): Occurs in polar/acidic media (e.g., NBS in

), leading to 2-bromo-4-nitrophenylacetonitrile (bromine on the ring).[1]

Validated Synthesis Protocol

To ensure the spectroscopic data below corresponds to the correct isomer, the sample must be prepared via the Wohl-Ziegler reaction.

Protocol:

-

Dissolution: Dissolve 4-nitrophenylacetonitrile (1.0 eq) in anhydrous

or Benzene. (Note: Trifluorotoluene is a greener, safer alternative). -

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and catalytic AIBN (0.05 eq).

-

Reflux: Heat to reflux (

) for 2–4 hours. Monitor the disappearance of the starting material ( -

Workup: Cool to

to precipitate succinimide. Filter. Evaporate solvent.[1] -

Purification: Recrystallization from Ethanol/Hexane (Avoid silica chromatography if possible, as

-halo nitriles can degrade).[1]

Figure 1: Reaction pathway favoring alpha-bromination over ring bromination via radical mechanism.[1]

Part 2: Nuclear Magnetic Resonance (NMR) Analysis

NMR (Proton)

The spectrum is characterized by a distinct desymmetrized aromatic system and a highly deshielded methine singlet.

Solvent:

| Signal ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.28 – 8.32 | Doublet (d) | 2H | Ar-H (ortho to | Deshielded by nitro group anisotropy.[1] Part of AA'BB' system.[1][3] |

| 7.70 – 7.75 | Doublet (d) | 2H | Ar-H (meta to | Ortho to the chiral center. |

| 5.95 – 6.05 | Singlet (s) | 1H | CH -Br | Diagnostic peak.[1] Significant downfield shift from starting material ( |

Expert Insight:

If you observe a multiplet or doublet in the aliphatic region (~4.0–5.0 ppm), your reaction likely failed or produced the ring-brominated impurity. The

NMR (Carbon)

The carbon spectrum confirms the presence of the nitrile and the specific oxidation state of the alpha carbon.

| Signal ( | Type | Assignment | Notes |

| 148.5 | Quaternary | Ar-C - | Ipso to nitro group. |

| 140.2 | Quaternary | Ar-C -CH | Ipso to alkyl chain.[1] |

| 129.5 | CH | Ar-C (meta to | Intense signal (2 carbons).[1] |

| 124.5 | CH | Ar-C (ortho to | Intense signal (2 carbons).[1] |

| 114.8 | Quaternary | C | Nitrile carbon.[1] |

| 35.5 – 36.5 | CH | C H-Br | Alpha carbon.[1] Upfield of typical alkyl halides due to anisotropic shielding, but deshielded relative to alkane. |

Part 3: Vibrational Spectroscopy (IR)[1]

The Infrared spectrum is dominated by the strong nitro stretches, which can obscure the weaker nitrile band.

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

| Wavenumber ( | Intensity | Functional Group | Vibrational Mode |

| 3050 – 3100 | Weak | Ar C-H | Aromatic C-H stretch. |

| 2245 – 2255 | Weak/Med | Nitrile stretch.[1] Often weaker in | |

| 1525 – 1535 | Strong | Asymmetric stretch.[1] | |

| 1345 – 1355 | Strong | Symmetric stretch.[1] | |

| 600 – 700 | Medium | C-Br | Carbon-Bromine stretch.[1] |

Part 4: Mass Spectrometry (MS)

Mass spectrometry is the most reliable method for confirming the presence of the bromine atom due to its unique isotopic signature.

Ionization & Isotopic Pattern[1]

-

Technique: EI (Electron Impact) or ESI (Electrospray, negative mode often works for nitriles).[1]

-

Molecular Ion (

): The compound displays a characteristic 1:1 doublet at

Fragmentation Pathway

The base peak is rarely the molecular ion. The molecule fragments via the loss of the bromine atom to form a stabilized cation.

- (240/242): Parent ion.

-

(161): Base Peak. Loss of bromine radical generates the

-

115: Loss of

- 89: Loss of CN (cyanide) from the 115 fragment.[1]

Figure 2: EI-MS fragmentation logic showing the characteristic loss of Bromine to form the base peak.[1]

Part 5: Quality Control & Stability[1]

Impurity Profiling

When analyzing your spectra, look for these common impurities:

-

Starting Material: Singlet at 3.9 ppm (

).[1] -

Dibromo Species: If excess NBS is used, 2,2-dibromo-2-(4-nitrophenyl)acetonitrile may form.[1] This will show no aliphatic protons in the NMR.[1]

-

Hydrolysis Product: 4-nitrobenzoic acid or 4-nitrophenylacetic acid (Broad OH peak >10 ppm).[1]

Safety & Handling (Lachrymator Warning)

CRITICAL:

-

Containment: All weighing and transfers must occur inside a functioning fume hood.

-

Deactivation: Glassware should be rinsed with a dilute solution of sodium thiosulfate or sodium bisulfite to quench active bromide residues before removal from the hood.[1]

References

-

Makosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research. Link[1]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link[1]

-

National Institute of Standards and Technology (NIST). Mass Spectral Library: Benzeneacetonitrile, alpha-bromo-.[1] Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

thermodynamic stability of alpha-brominated nitrophenylacetonitriles

Thermodynamic Stability & Handling of -Brominated Nitrophenylacetonitriles

Executive Summary

This guide provides a mechanistic analysis of their stability, delineating the thermodynamic boundaries of the C-Br bond, the acidity of the

The Thermodynamic Landscape

To understand the stability of

Bond Dissociation Energy (BDE) Analysis

The primary thermodynamic weak point is the C-Br bond .

-

Standard Alkyl C-Br BDE: ~290 kJ/mol.

-

Benzylic C-Br BDE: Reduced to ~243 kJ/mol due to resonance stabilization of the resulting benzyl radical.

-

-Brominated Nitrophenylacetonitrile: The presence of the

Implication: These compounds are thermally labile. Exposure to temperatures >60°C (or even lower for specific derivatives) can initiate homolytic cleavage, generating bromine radicals (

The Acidity of the -Proton

The

-

Phenylacetonitrile pKa (DMSO): ~21.9

-

4-Nitrophenylacetonitrile pKa (DMSO): ~12–13 (estimated decrease due to

). -

-Bromo Derivative: The introduction of bromine (strong

Implication: The compound is highly susceptible to base-catalyzed degradation. Even weak bases (e.g., bicarbonate, residual amines) can deprotonate the

Decomposition Mechanisms

Understanding how these molecules fail is critical for designing robust storage and handling protocols.

Thermal Decomposition (Homolysis)

At elevated temperatures, the weak C-Br bond undergoes homolysis. The resulting radical recombines or abstracts hydrogen, releasing HBr. HBr is autocatalytic; it protonates the nitrile nitrogen or the nitro group, lowering the activation energy for further degradation.

Hydrolytic Instability

In the presence of moisture, the highly electrophilic

-

Displacement: Water attacks the

-

Elimination: If the medium is basic, HBr is eliminated to form a transient quinodimethan-like intermediate, which rapidly polymerizes.

Visualization of Pathways

The following diagram illustrates the competing decomposition pathways.

Figure 1: Thermal and hydrolytic decomposition cascades for

Synthesis & Impurity Management

The stability of the final product is often determined during the workup phase of synthesis.

Synthesis Strategy

The standard synthesis involves the bromination of (nitrophenyl)acetonitrile using N-bromosuccinimide (NBS) or molecular bromine.

-

Radical Pathway (NBS): Preferred to minimize ring bromination. Requires a radical initiator (AIBN/benzoyl peroxide) and reflux in

or trifluorotoluene. -

Critical Control Point: The reaction must be stopped immediately upon consumption of the starting material to prevent gem-dibromination (formation of

-dibromo species), which are shock-sensitive.

Impurity Profile & Stability

| Impurity | Origin | Stability Impact | Mitigation |

| Succinimide | Byproduct of NBS | Minimal, but retains moisture. | Wash with water (if product is solid) or filter carefully. |

| Unreacted reagent | Severe. Catalyzes acid hydrolysis and homolysis. | Wash with cold | |

| Starting Material | Incomplete reaction | Dilutes potency; generally inert. | Optimize stoichiometry (1.05 eq NBS). |

| Dibromo-species | Over-bromination | High Risk. Thermally unstable; explosion hazard. | Monitor via HPLC; avoid excess NBS. |

Experimental Protocols for Stability Validation

Researchers must validate the stability of their specific derivative before scaling up.

Differential Scanning Calorimetry (DSC)

Objective: Determine the onset temperature of thermal decomposition (

-

Sample: 2–5 mg in a gold-plated high-pressure crucible (to contain corrosive gases).

-

Ramp: 5°C/min from 25°C to 300°C under

. -

Criteria: A sharp exotherm indicates decomposition.

-

Safe Operating Limit:

.

-

Accelerated Stability Testing (HPLC)

Objective: Assess hydrolytic stability.

-

Preparation: Dissolve compound in acetonitrile.

-

Stress: Spike with 1% water and incubate at 25°C and 40°C.

-

Analysis: Inject every 4 hours for 24 hours.

-

Acceptance: < 0.5% degradation over 24 hours.

Workflow Visualization

Figure 2: Sequential workflow for thermal and chemical stability validation.

Safety & Handling Directives

WARNING:

-

Containment: All weighing and manipulation must occur within a certified chemical fume hood.

-

Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate and dilute sodium bicarbonate to quench the electrophilic bromide and neutralize acid. Do not use ammonia (risk of forming explosive N-bromo amines).

-

Storage:

-

Temperature: < 4°C (Refrigerated).

-

Atmosphere: Argon or Nitrogen (strictly anhydrous).

-

Container: Amber glass (light sensitive) with Teflon-lined caps.

-

References

The Chemistry of 2-Bromo-2-(4-nitrophenyl)acetonitrile: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

An in-depth exploration of the synthesis, reactivity, and applications of a versatile nitroaromatic building block.

Abstract

2-Bromo-2-(4-nitrophenyl)acetonitrile is a highly functionalized organic molecule that serves as a valuable intermediate in synthetic and medicinal chemistry. The convergence of three key chemical motifs—a reactive benzylic bromide, an electron-withdrawing nitrile group, and a powerful para-nitro group—within a single scaffold imparts a unique and potent reactivity profile. This guide provides a comprehensive review of the chemistry of this compound, detailing its synthesis, exploring its key reactive pathways, and highlighting its applications as a precursor to complex molecular architectures, including those with therapeutic potential. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

Synthesis and Physicochemical Properties

The preparation of this compound is most commonly achieved through the direct α-bromination of its precursor, 4-nitrophenylacetonitrile. The strategic placement of the nitro group para to the acetonitrile moiety is critical, as it significantly acidifies the benzylic proton, facilitating its removal and subsequent reaction with an electrophilic bromine source.

Core Synthetic Strategy: α-Bromination

A robust and scalable method for the synthesis involves the use of N-Bromosuccinimide (NBS) as the brominating agent in a strong acid medium. This approach offers high yields and good control over the reaction.

Reaction Scheme:

Figure 1. Synthesis via α-bromination.

Detailed Experimental Protocol

The following protocol is adapted from established methodologies for the α-bromination of activated methylene compounds[1].

Materials:

-

4-Nitrophenylacetonitrile

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (98%)

-

Ice water

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-nitrophenylacetonitrile (1.0 eq) in concentrated sulfuric acid at a low temperature (-20°C to 0°C), maintained by a cooling bath.

-

Slowly add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution, ensuring the temperature does not exceed 5°C. The addition of NBS leads to the formation of the electrophilic bromine species.

-

After the complete addition of NBS, allow the reaction mixture to stir at the low temperature for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully pour the reaction mixture into a beaker containing a large volume of ice water with vigorous stirring. This will precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel using an appropriate eluent like ethyl acetate/hexane.

-

Dry the purified product under vacuum to yield this compound as a solid.

Physicochemical and Spectroscopic Data

While a comprehensive, publicly available dataset for this compound is limited, the expected physicochemical properties and spectroscopic signatures can be inferred from its structure and data from closely related analogs.

| Property | Expected Value/Observation |

| Molecular Formula | C₈H₅BrN₂O₂ |

| Molecular Weight | 241.04 g/mol |

| Appearance | Expected to be a pale yellow to light brown solid. |

| Solubility | Likely soluble in polar organic solvents like acetone, acetonitrile, and DMSO; sparingly soluble in nonpolar solvents and water. |

| ¹H NMR | A singlet for the benzylic proton (CH-Br) and two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. |

| ¹³C NMR | Signals for the nitrile carbon, the benzylic carbon attached to bromine, and four distinct aromatic carbon signals. |

| IR Spectroscopy | Characteristic peaks for the nitrile (C≡N) stretch, the nitro (NO₂) group asymmetric and symmetric stretches, and C-Br bond. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for bromine (M and M+2 peaks of nearly equal intensity). |

Core Reactivity and Mechanistic Considerations

The chemical behavior of this compound is dominated by the interplay between its three functional groups. The α-bromo and nitrile groups make the benzylic carbon highly electrophilic, while the para-nitro group further enhances this effect through strong resonance and inductive electron withdrawal.

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon. The bromine atom is an excellent leaving group, and the adjacent nitrile and para-nitrophenyl groups stabilize the transition state of an Sₙ2 reaction. A wide variety of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

General Reaction Scheme:

Figure 2. General nucleophilic substitution.

Mechanistic Insight: The reaction typically proceeds through a classic Sₙ2 mechanism. The nucleophile attacks the electrophilic benzylic carbon, leading to a backside displacement of the bromide ion. The strong electron-withdrawing nature of the nitrile and para-nitro groups significantly lowers the energy of the LUMO of the C-Br bond, making the carbon atom more susceptible to nucleophilic attack. This electronic effect is the primary reason for the high reactivity of this substrate.

Role of the Para-Nitro Group

The para-nitro group plays a multifaceted role in activating the molecule:

-

Inductive and Resonance Withdrawal: It powerfully withdraws electron density from the aromatic ring and, by extension, from the benzylic position. This enhances the electrophilicity of the carbon atom bearing the bromine.

-

Stabilization of Intermediates: In reactions that may have some Sₙ1 character or in the SₙAr mechanism (if aromatic substitution were to occur), the nitro group can effectively stabilize negative charge in the intermediate Meisenheimer complex through resonance.

Applications in Organic Synthesis

The high reactivity of this compound makes it a versatile building block for the synthesis of a variety of organic molecules, particularly heterocyclic compounds and precursors to biologically active agents.

Synthesis of Heterocyclic Compounds

The reaction of this compound with binucleophilic reagents is a common strategy for the construction of five- and six-membered heterocyclic rings. For example, reaction with thiourea or substituted thioureas can lead to the formation of aminothiazole derivatives, which are common scaffolds in medicinal chemistry.

Workflow for Heterocycle Synthesis:

Figure 3. Workflow for heterocyclic synthesis.

Precursor in Medicinal Chemistry

Nitroaromatic compounds are important precursors in drug discovery, often serving as handles for further functionalization or as key pharmacophoric elements. 4-Nitrophenylacetonitrile, the precursor to the title compound, has been identified as a key intermediate in the synthesis of derivatives of NVP-BEZ235, a potent dual PI3K/mTOR inhibitor investigated for cancer therapy[2]. The synthetic route often involves alkylation at the benzylic position, followed by reduction of the nitro group to an amine, which can then be further elaborated. The introduction of a bromine atom at the benzylic position, as in this compound, provides a highly activated handle for such alkylation reactions, potentially allowing for milder reaction conditions and broader substrate scope.

Safety and Handling

As a highly reactive α-bromo nitrile, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Toxicity: Similar to other α-halonitriles, this compound is expected to be toxic if swallowed, inhaled, or absorbed through the skin. It is also likely to be a lachrymator (tear-inducing).

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Use in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a potent and versatile synthetic intermediate whose reactivity is finely tuned by the synergistic effects of its bromo, nitrile, and nitro functionalities. Its ability to readily undergo nucleophilic substitution makes it an excellent precursor for a wide range of molecular architectures, including complex heterocyclic systems and molecules of medicinal interest. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its synthetic potential. The protocols and insights provided in this guide serve as a foundational resource for the effective and safe utilization of this valuable chemical building block.

References

-

Organic Syntheses. (n.d.). Diphenylacetonitrile. Org. Synth. Coll. Vol. 3, p.347 (1955); Vol. 25, p.41 (1945). Retrieved February 15, 2026, from [Link]

- Lei, F., Tu, Y., Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.

-

Patsnap. (n.d.). Synthesis of 2-bromine-4-nitrobenzene ethane nitrile. Eureka. Retrieved February 15, 2026, from [Link]

Sources

A Technical Guide to 2-Bromo-2-(4-nitrophenyl)acetonitrile: Commercial Availability, Purity Assessment, and Synthetic Insights for Pharmaceutical Research

Abstract

This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals engaged with 2-Bromo-2-(4-nitrophenyl)acetonitrile. This key synthetic intermediate, valued for its utility in constructing complex molecular architectures, demands a thorough understanding of its commercial landscape, purity profiles, and analytical characterization. This guide provides a comprehensive overview of its commercial availability, elucidates robust analytical methodologies for purity determination, and delves into its synthetic origins to anticipate potential impurities. By integrating field-proven insights with technical data, this document aims to empower researchers to confidently source, analyze, and utilize this versatile building block in their drug discovery and development endeavors.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound, a substituted phenylacetonitrile, represents a class of highly valuable intermediates in the synthesis of pharmaceutical compounds.[1] The presence of a bromine atom, a nitrile group, and a nitro moiety on the phenyl ring provides multiple reactive sites for chemical modification, making it an attractive starting material for the synthesis of novel bioactive molecules.[1] The nitrile group, in particular, is a versatile functional group found in numerous approved pharmaceuticals, contributing to enhanced binding affinity and improved pharmacokinetic profiles.[2]

The strategic importance of this intermediate lies in its ability to serve as a scaffold for the introduction of diverse functionalities, enabling the exploration of new chemical space in drug discovery. Its application spans various therapeutic areas, including the development of kinase inhibitors and other targeted therapies.[3] A clear understanding of the commercial availability and, critically, the purity of this starting material is paramount, as impurities can have a significant impact on the outcome of synthetic transformations and the toxicological profile of the final active pharmaceutical ingredient (API).

Commercial Availability and Purity Landscape

This compound is commercially available from a range of suppliers, catering to both research and development and larger-scale synthetic needs. The stated purity of commercially available batches typically ranges from 95% to over 98%. However, it is imperative for researchers to recognize that the stated purity on a supplier's certificate of analysis may not fully characterize all potential process-related impurities or isomers. Independent verification of purity is a cornerstone of good scientific practice.

Below is a summary of representative commercial sources and their typically offered purity grades. Researchers are advised to request lot-specific certificates of analysis and may need to perform their own purity verification.

| Supplier | CAS Number | Stated Purity |

| Sigma-Aldrich | 38534-20-2 | 95%[4] |

| Matrix Scientific | 38534-20-2 | Inquire for details[5] |

| Key Organics / BIONET | 38534-20-2 | 95%[4] |

| American Custom Chemicals Corporation | 38534-20-2 | 95.00%[6] |

Note: This table is illustrative and not exhaustive. Availability and purity grades are subject to change.

Synthetic Routes and Potential Impurities

A comprehensive understanding of the synthetic pathways to this compound is fundamental to anticipating potential impurities. Two primary synthetic strategies are commonly employed, each with its own characteristic impurity profile.

Synthesis Route 1: Bromination of p-Nitrophenylacetonitrile

This common route involves the direct bromination of p-nitrophenylacetonitrile.[6]

Caption: Synthetic pathway via bromination.

Potential Impurities from Route 1:

-

Unreacted p-Nitrophenylacetonitrile: Incomplete bromination can lead to the presence of the starting material.

-

Dibrominated Species: Over-bromination can result in the formation of 2,2-dibromo-2-(4-nitrophenyl)acetonitrile.

-

Ring-Brominated Isomers: Under certain conditions, bromination may occur on the aromatic ring, leading to isomeric impurities.

Synthesis Route 2: Nucleophilic Substitution

An alternative approach involves the nucleophilic substitution of a suitable precursor, such as 2-bromo-1-fluoro-4-nitro-benzene, with a cyanide source.[7]

Caption: Synthetic pathway via nucleophilic substitution.

Potential Impurities from Route 2:

-

Unreacted Starting Material: Incomplete reaction will leave residual 2-bromo-1-fluoro-4-nitro-benzene.

-

Hydrolysis Products: The presence of water can lead to the hydrolysis of the nitrile group to the corresponding carboxylic acid or amide.

-

Positional Isomers: The starting materials themselves may contain isomeric impurities that carry through the synthesis.

Analytical Methodologies for Purity Determination

A multi-faceted analytical approach is recommended to ensure a comprehensive assessment of the purity of this compound. The choice of technique should be guided by the physicochemical properties of the analyte and its potential impurities.[8]

Caption: A multi-technique workflow for purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for routine quality control, capable of separating a wide range of potential impurities.[8][9]

Experimental Protocol:

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is recommended to ensure the elution of both polar and non-polar impurities. For Mass-Spec compatible applications, formic acid should be used.[5]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the analyte and expected impurities).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Self-Validating System: The use of a PDA detector allows for peak purity analysis, comparing the UV spectra across a single chromatographic peak to detect co-eluting impurities. The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ).[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, including residual solvents from the synthesis.[11]

Experimental Protocol:

-

Instrumentation: Gas chromatograph equipped with a split/splitless injector and a mass spectrometer.

-

Chromatographic Conditions:

-

Column: A low- to mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium or Hydrogen at a constant flow.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of this compound.

-

Dissolve in 10 mL of a suitable volatile solvent such as acetone or ethyl acetate to obtain a concentration of 2 mg/mL.

-

Self-Validating System: The mass spectrometer provides definitive identification of impurities based on their mass spectra. A library search can be performed to identify known impurities. The method's performance should be verified for sensitivity and linearity for any expected volatile impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity without the need for a reference standard of the analyte itself.[8]

Experimental Protocol:

-

Instrumentation: NMR spectrometer (400 MHz or higher) with a high-resolution probe.

-

Experimental Parameters:

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: A certified reference standard with non-overlapping signals (e.g., maleic acid or 1,3,5-trimethoxybenzene).

-

Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 of the signals of interest) to ensure full relaxation of all nuclei.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the internal standard into an NMR tube.

-

Accurately weigh a known amount of this compound into the same NMR tube.

-

Dissolve the contents in a known volume of the deuterated solvent.

-

Self-Validating System: The purity is calculated by comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the certified internal standard. The experiment should be repeated to ensure reproducibility.

Application in Drug Development: A Case Study Perspective

The utility of this compound as a synthetic intermediate is best illustrated through its potential application in the synthesis of complex heterocyclic scaffolds, which are prevalent in modern drug candidates. For instance, its structural motifs are relevant to the synthesis of certain kinase inhibitors.

A hypothetical synthetic application could involve the reaction of this compound with a binucleophile to construct a five- or six-membered heterocyclic ring. The nitro group can subsequently be reduced to an amine, which can then be further functionalized to modulate the pharmacological properties of the molecule. The nitrile group can also be transformed into other functional groups, such as a tetrazole, which is a common bioisostere for a carboxylic acid.

The purity of the starting this compound is critical in such a multi-step synthesis. The presence of isomeric impurities could lead to the formation of difficult-to-separate regioisomers in the final product, complicating downstream processing and potentially introducing undesirable off-target activities.

Conclusion

This compound is a valuable and versatile building block for pharmaceutical research and development. A thorough understanding of its commercial availability, coupled with a robust analytical strategy for purity assessment, is essential for its effective and reliable use. By implementing the analytical methodologies outlined in this guide, researchers can ensure the quality of this critical intermediate, thereby enhancing the reproducibility of their synthetic efforts and the integrity of their drug discovery programs. The insights into its synthesis and potential impurities provide a framework for troubleshooting and for making informed decisions when sourcing this important compound.

References

-

Patsnap. (2009, April 8). Synthesis of 2-bromine-4-nitrobenzene ethane nitrile. Eureka. Retrieved February 15, 2026, from [Link]

-

Enantia. (n.d.). Impurity profiling and synthesis of standards. Retrieved February 15, 2026, from [Link]

-

World Journal of Advanced Research and Reviews. (2022, November 8). Analytical method validation: A brief review. Retrieved February 15, 2026, from [Link]

-

ChemComplex. (2024, December 19). The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. Retrieved February 15, 2026, from [Link]

-

IOSR Journal of Pharmacy. (2015, October 15). A Review on Step-by-Step Analytical Method Validation. Retrieved February 15, 2026, from [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (2020, July). Validation/Verification of Analytical Procedures. Retrieved February 15, 2026, from [Link]

-

U.S. Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved February 15, 2026, from [Link]

-

Inxight Drugs. (n.d.). 2-(4-Nitrophenyl)acetonitrile. Retrieved February 15, 2026, from [Link]

-

IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2025, August 9). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Retrieved February 15, 2026, from [Link]

Sources

- 1. lifechempharma.com [lifechempharma.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 38534-20-2 [sigmaaldrich.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. Synthesis of 2-bromine-4-nitrobenzene ethane nitrile - Eureka | Patsnap [eureka.patsnap.com]

- 7. 2-(2-bromo-4-nitrophenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. iosrjournals.org [iosrjournals.org]

- 10. fda.gov [fda.gov]

- 11. americanlaboratory.com [americanlaboratory.com]

Methodological & Application

Application Notes & Protocols: 2-Bromo-2-(4-nitrophenyl)acetonitrile as a Versatile Precursor for the Synthesis of Active Pharmaceutical Ingredients (APIs)

Abstract

This document provides a detailed technical guide on the strategic application of 2-Bromo-2-(4-nitrophenyl)acetonitrile as a pivotal precursor in the synthesis of complex molecular scaffolds relevant to active pharmaceutical ingredients (APIs). We delve into the chemical rationale behind its utility, present detailed, validated protocols for its transformation into key pharmaceutical intermediates, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals engaged in medicinal chemistry and process development.

Introduction: The Strategic Value of this compound

This compound (CAS No: 38534-20-2, Molecular Weight: 241.04 g/mol ) is a highly functionalized aromatic compound that serves as a powerful building block in modern organic synthesis. Its value proposition lies in the orthogonal reactivity of its three key functional groups:

-

α-Bromo Group: Positioned at the benzylic carbon, this bromine atom is an excellent leaving group, rendering the carbon highly electrophilic and susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of carbon, nitrogen, oxygen, and sulfur nucleophiles.

-

Nitrile Group (-CN): This versatile functional group can be hydrolyzed to a carboxylic acid or primary amide, or reduced to a primary amine, providing multiple avenues for subsequent molecular elaboration.

-

Para-Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group that activates the aromatic ring. More importantly, it can be readily reduced to an aniline derivative, a ubiquitous pharmacophore in numerous APIs, which can then participate in amide bond formations, sulfonylation, or diazotization reactions.

The strategic arrangement of these functionalities makes this compound an ideal starting material for constructing complex molecules, including key intermediates for PI3K/mTOR inhibitors and other targeted therapies.[1]

Synthesis of the Precursor

The precursor itself can be synthesized via several established routes. A common laboratory-scale method involves the nitration of phenylacetonitrile, followed by bromination of the resulting p-nitrophenylacetonitrile.[2] An alternative approach involves the reaction of 2-bromo-1-fluoro-4-nitro-benzene with a cyanoacetate ester, followed by hydrolysis and decarboxylation.[3] The choice of synthetic route often depends on the scale, cost of starting materials, and available equipment.

Safety, Handling, and Storage

Authoritative Guidance: Before handling this compound, it is imperative to consult the full Safety Data Sheet (SDS). This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4][5][6][7]

Personal Protective Equipment (PPE)

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Use proper glove removal technique to avoid skin contact.[4]

-

Eye/Face Protection: Use safety glasses with side-shields or a face shield, approved under standards such as NIOSH (US) or EN 166 (EU).[4]

-

Skin and Body Protection: Wear a complete suit protecting against chemicals, such as a lab coat and closed-toe shoes. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator where dust formation is likely or if ventilation is inadequate.[5]

First Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[6][7]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[4][7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[4][5]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and immediately call a poison center or doctor.[6][7]

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[4][6]

-

Disposal: Dispose of contaminated materials and waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[5][7]

Application Protocol: Synthesis of a Diaminophenylacetonitrile Scaffold

This section details a representative two-step protocol demonstrating the utility of this compound in synthesizing a 2-(Arylamino)-2-(4-aminophenyl)acetonitrile derivative. This scaffold is a key intermediate in many pharmaceutical development programs due to the strategic placement of two versatile amino groups.

Workflow Overview

The workflow involves an initial nucleophilic substitution at the benzylic carbon, followed by the reduction of the aromatic nitro group.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-bromine-4-nitrobenzene ethane nitrile - Eureka | Patsnap [eureka.patsnap.com]

- 3. 2-(2-bromo-4-nitrophenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Strategic Nucleophilic Substitution on 2-Bromo-2-(4-nitrophenyl)acetonitrile for Advanced Synthesis

Introduction: The Synthetic Utility of a Highly Activated Substrate

2-Bromo-2-(4-nitrophenyl)acetonitrile is a potent electrophilic building block in organic synthesis. Its unique structure, featuring a benzylic bromide activated by two powerful electron-withdrawing groups (a para-nitro group and an α-cyano group), renders the α-carbon exceptionally susceptible to nucleophilic attack. This high reactivity allows for the facile construction of complex molecular architectures by forming new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.

This guide provides a comprehensive overview of the mechanistic principles and practical laboratory protocols for performing nucleophilic substitution reactions on this substrate. Understanding the interplay between the substrate's electronics, nucleophile strength, and solvent choice is paramount for achieving high yields and predictable outcomes, which is critical for applications in medicinal chemistry and materials science.

Mechanistic Crossroads: Navigating the SN1 and SN2 Pathways

The reactivity of this compound lies at the intersection of SN1 and SN2 mechanisms. The choice of pathway is not inherent to the substrate alone but is dictated by the specific reaction conditions employed.[1]

-

The SN2 Pathway (Bimolecular Substitution): This pathway involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[2] This route is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile), which solvate the counter-ion of the nucleophile but leave the nucleophile itself highly reactive.[1] The strong electron-withdrawing nature of the nitro and cyano groups significantly enhances the electrophilicity of the α-carbon, making it an excellent target for SN2 attack.

-

The SN1 Pathway (Unimolecular Substitution): This two-step mechanism begins with the spontaneous departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly captured by the nucleophile. This pathway is favored by weak nucleophiles, polar protic solvents (e.g., ethanol, water) that can stabilize both the carbocation intermediate and the leaving group, and conditions that promote ionization.[3] While the benzylic position inherently stabilizes a carbocation through resonance with the phenyl ring, the powerful inductive electron-withdrawing effect of the adjacent p-nitro and α-cyano groups can destabilize this positive charge, making the SN1 pathway generally less favorable than for typical benzylic halides unless forced by specific conditions.

The ability to direct the reaction down one of these pathways is key to synthetic control.

Figure 1: Competing SN1 and SN2 reaction pathways for this compound.

Optimizing Reaction Conditions: A Four-Pillar Approach

Successful substitution reactions hinge on the careful selection of four key parameters: the nucleophile, the solvent, the base (if required), and the temperature.

| Parameter | SN2 Favored Conditions | SN1 Favored Conditions | Rationale & Causality |

| Nucleophile | Strong, high concentration (e.g., RS⁻, RO⁻, N₃⁻, CN⁻) | Weak or neutral, low concentration (e.g., H₂O, ROH) | Strong nucleophiles actively participate in the rate-determining step of the SN2 reaction. Weak nucleophiles wait for the formation of the carbocation in the SN1 pathway.[1] |

| Solvent | Polar Aprotic (DMF, DMSO, Acetone, Acetonitrile) | Polar Protic (Water, Alcohols, Carboxylic Acids) | Aprotic solvents enhance nucleophilicity by poorly solvating the anionic nucleophile. Protic solvents stabilize the carbocation and leaving group in SN1 reactions through hydrogen bonding.[1] |

| Base | Often required to deprotonate neutral nucleophiles (e.g., K₂CO₃, Et₃N, NaH) | Generally not required, as the nucleophile is often the solvent. | A base increases the concentration and strength of the nucleophile (e.g., converting ROH to RO⁻), driving the SN2 reaction forward. |

| Temperature | Moderate temperatures are usually sufficient. | Often proceeds at lower temperatures due to the low activation energy of carbocation capture. | While higher temperatures increase all reaction rates, they can also promote side reactions like elimination (though unlikely for this substrate). |

Validated Experimental Protocols

Safety First: this compound and related α-bromo nitriles are potent lachrymators and are toxic upon inhalation, ingestion, or skin contact.[4][5][6] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: O-Arylation via SN2 with a Phenoxide Nucleophile

This protocol details the synthesis of 2-(4-nitrophenyl)-2-phenoxyacetonitrile, a classic example of an SN2 reaction with a strong oxygen nucleophile.

Materials:

-

This compound (1.0 eq)

-

Phenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add phenol (1.1 eq) and anhydrous DMF (approx. 0.2 M relative to the substrate).

-

Stir the solution at room temperature and add anhydrous potassium carbonate (1.5 eq) in one portion. The mixture may become a thick slurry.

-

Stir the suspension for 20-30 minutes at room temperature to ensure the complete formation of potassium phenoxide.

-

Add this compound (1.0 eq) dissolved in a minimal amount of anhydrous DMF to the reaction mixture dropwise over 5 minutes.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by slowly pouring the mixture into an equal volume of cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.

Rationale: The use of anhydrous DMF, a polar aprotic solvent, and K₂CO₃ to generate the potent phenoxide nucleophile in situ creates ideal conditions for a rapid and efficient SN2 displacement of the bromide.

Protocol 2: N-Alkylation via SN2 with a Secondary Amine

This protocol describes the reaction with morpholine, a common secondary amine, to form 4-(cyano(4-nitrophenyl)methyl)morpholine.

Materials:

-

This compound (1.0 eq)

-

Morpholine (2.2 eq)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

1 M aqueous HCl

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M).

-

Add morpholine (2.2 eq) followed by triethylamine (1.5 eq). The second equivalent of morpholine can also act as the base, but an external, non-nucleophilic base like Et₃N is often cleaner.

-

Stir the reaction mixture at room temperature. The reaction is often accompanied by the formation of a precipitate (triethylammonium bromide).

-

Monitor the reaction by TLC until completion (typically 3-6 hours).

-

Workup: Filter off the ammonium salt precipitate and rinse with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with water (2x). If excess amine is a concern, a wash with cold 1 M HCl can be performed, followed by a water wash and a brine wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: The crude product can be purified by flash chromatography (silica gel, eluting with a suitable solvent system like ethyl acetate/hexane) to afford the desired N-alkylated product.

Rationale: Acetonitrile is an excellent polar aprotic solvent for SN2 reactions.[1] A base is used to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the amine nucleophile and driving the equilibrium towards the product.

Figure 2: General experimental workflow for nucleophilic substitution.

Conclusion

This compound is a versatile and highly reactive substrate for building molecular complexity. Its reactivity is dominated by the SN2 mechanism due to the powerful electronic activation at the α-carbon. By strategically selecting strong nucleophiles in polar aprotic solvents and using an appropriate base when necessary, researchers can achieve clean, high-yielding substitution reactions. The protocols and principles outlined in this guide provide a robust framework for the successful application of this important synthetic intermediate in discovery and development programs.

References

-

Boyd, S. G., et al. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Organic Letters. Available at: [Link]

-

ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Available at: [Link]

-

A-Level Chemistry. Organic Chemistry Revision Sheets - Halogenoalkanes | Nucleophilic Substitution (with :CN-). Available at: [Link]

- Google Patents. US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor.

-

University of Glasgow. Selectivity of Aryl and Benzylic Bromination. Available at: [Link]

- Google Patents. CN101786966A - New preparation technology of p-nitro phenylacetonitrile.

-

University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. Available at: [Link]

-

BITS Pilani. Nucleophilic Substitution Reactions. Available at: [Link]

-

Chemistry Steps. Benzylic Bromination. Available at: [Link]

-

University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. Available at: [Link]

-

Dayal, S. (2025). Understanding Bromoacetonitrile: From Laboratory to Industrial Chemistry. Available at: [Link]

-

Dalal Institute. Aliphatic Nucleophilic Substitution. Available at: [Link]

-

Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions – Introduction. Available at: [Link]

-

Glidewell, C., et al. (2002). (n-Nitrophenyl)acetonitrile, with n = 2, 3 and 4. PubMed. Available at: [Link]

-

Inxight Drugs. 2-(4-Nitrophenyl)acetonitrile. Available at: [Link]

-

Ashenhurst, J. (2010). Breaking Down Carbonyl Reaction Mechanisms: Reactions of Anionic Nucleophiles (Part 2). Master Organic Chemistry. Available at: [Link]

-

Michigan State University. Reactions at the α-Carbon. Available at: [Link]

-

Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Available at: [Link]

-

Gallardo-Fuentes, S., et al. (2020). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. PMC. Available at: [Link]

Sources

considerations for scaling up the synthesis of 2-Bromo-2-(4-nitrophenyl)acetonitrile

An Application Note and Protocol for the Scale-Up Synthesis of 2-Bromo-2-(4-nitrophenyl)acetonitrile

Author: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, chemists, and process development professionals on the critical considerations and protocols for scaling up the synthesis of this compound. This valuable intermediate is a precursor in the synthesis of various pharmaceutical compounds. The synthesis involves the alpha-bromination of 4-nitrophenylacetonitrile, a reaction class that presents significant challenges at scale, including thermal hazards, reagent handling, and byproduct control. This guide moves beyond a simple recitation of steps to explain the underlying chemical and engineering principles, ensuring a safe, robust, and scalable process. We will address reaction kinetics, thermal safety, process control, and purification strategies, grounded in authoritative references and practical, field-proven insights.

Introduction and Strategic Overview

This compound is a key building block in medicinal chemistry and materials science. Its synthesis, while straightforward at the laboratory bench, requires a multi-faceted strategic approach for a successful and safe scale-up. The primary route involves the electrophilic bromination of 4-nitrophenylacetonitrile at the benzylic position, which is activated by the adjacent nitrile group.

The choice of brominating agent is the first critical decision. While N-Bromosuccinimide (NBS) is a common and safer laboratory reagent, its cost and lower atom economy make it less viable for large-scale production[1]. Elemental bromine (Br₂), being the most economical option, is typically preferred in industrial settings[2]. However, bromine is highly toxic, corrosive, and volatile, necessitating stringent engineering controls and safety protocols[1][3][4]. This guide will focus on a process utilizing elemental bromine, emphasizing the hierarchy of controls required for its safe implementation.

The presence of a nitro group on the aromatic ring introduces another layer of complexity. Organic nitro compounds can be thermally unstable and may decompose exothermically, a risk that can be exacerbated by impurities or improper process conditions[5]. Therefore, a thorough thermal hazard assessment is not merely recommended; it is a prerequisite for any scale-up activity.

Logical Workflow for Scale-Up Synthesis

The following diagram outlines the critical stages and decision points in the process of scaling up the synthesis of this compound.

Caption: Hierarchy of controls for managing bromine hazards.

For this process, since substitution with a safer reagent like NBS is economically unfeasible for large-scale production, reliance on robust Engineering Controls is paramount. This includes:

-

Closed-System Reactors: All transfers of bromine should be conducted in a closed system using pressure/vacuum to avoid fugitive emissions.

-

HBr Gas Scrubber: The reaction generates hydrogen bromide (HBr) gas as a byproduct.[1] The reactor vent must be connected to a caustic scrubber (e.g., NaOH solution) to neutralize this corrosive and toxic gas.

-

Emergency Quench Capability: A pre-charged vessel containing a quench solution (e.g., sodium thiosulfate or sodium bisulfite) should be ready to be introduced into the reactor in case of a deviation or emergency.

Process Parameters and Scale-Up Considerations

Translating a laboratory procedure to a pilot plant requires careful consideration of how physical parameters change with scale.

Reagent Stoichiometry and Solvent Selection

| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Rationale for Scale-Up Choice |

| 4-Nitrophenylacetonitrile | 10.0 g (1.0 equiv) | 1.00 kg (1.0 equiv) | Basis of scale-up. Purity >98% is critical to avoid side reactions. |

| **Bromine (Br₂) ** | ~1.05-1.1 equiv | 1.02-1.05 equiv | A slight excess ensures full conversion, but a large excess complicates purification and increases cost/waste. Tighter control is needed at scale. |

| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) | While DCM is common in labs, its environmental concerns and low boiling point make it less ideal for large reactors. Acetonitrile offers a suitable reaction medium and can be easier to recover and recycle.[6][7] |

| Solvent Volume | 100 mL (10 vol) | 7 L (7 vol) | Reducing solvent volume improves throughput, but sufficient dilution is needed to maintain fluidity and aid in heat transfer. 7-8 volumes is a typical starting point for scale-up. |

Mass and Heat Transfer

-

Mixing: In a large reactor, inefficient mixing can lead to localized "hot spots" where bromine concentration is high, increasing the risk of runaway and the formation of di-brominated impurities. The impeller design and agitation speed must be sufficient to ensure rapid homogenization of the added bromine.

-

Heat Transfer: As reactor volume increases, the surface-area-to-volume ratio decreases. This makes heat removal less efficient. The rate of bromine addition must be strictly controlled and linked to the reactor's cooling capacity to maintain the target temperature. The data from reaction calorimetry is essential for calculating the maximum safe addition rate.[8]

Detailed Pilot-Scale Protocol (1 kg Scale)

This protocol assumes a 20 L glass-lined or Hastelloy reactor equipped with a mechanical stirrer, temperature probe, addition funnel/pump, condenser, and a vent line connected to a caustic scrubber.

Reactor Setup and Reagent Preparation

-

Safety Check: Ensure all safety equipment, including the scrubber and emergency quench system, is operational. All personnel must wear appropriate PPE, including acid-resistant gloves, apron, full-face shield, and have access to a respiratory protection program.[9][10]

-

Reactor Inerting: Purge the reactor with nitrogen to ensure an inert atmosphere.

-

Charge Substrate: Charge 4-nitrophenylacetonitrile (1.00 kg) and acetonitrile (7.0 L) to the reactor.

-

Cooling: Start agitation and cool the reactor contents to 0-5 °C.

Bromination Reaction

-

Bromine Addition: Begin the slow, subsurface addition of bromine (0.99 kg, 1.03 equiv) via a metering pump. The addition rate must be carefully controlled to maintain the internal temperature between 0-10 °C.

-

Causality: Subsurface addition prevents the accumulation of bromine vapors in the reactor headspace. Maintaining a low temperature minimizes side reactions and reduces the vapor pressure of bromine.

-

-

Monitoring: Monitor the reaction progress every 30-60 minutes using a pre-developed in-process control (IPC) method (e.g., HPLC). The reaction is typically complete within 2-4 hours after the addition is finished.

-

Hold Period: Once the addition is complete, maintain the reaction mixture at 0-10 °C for an additional 1-2 hours to ensure full conversion. Confirm completion via IPC (target: <2% starting material remaining).

Work-up and Isolation

-

Quenching: Slowly add a 10% aqueous solution of sodium bisulfite to the reactor at 0-10 °C until the reddish-brown color of excess bromine has dissipated. A potassium iodide-starch paper test can confirm the absence of an oxidizer.

-

Self-Validation: This step is a critical control point. The visual disappearance of color and a negative starch-iodide test provide immediate confirmation that the hazardous excess bromine has been neutralized.

-

-

Water Addition: Add process water (5 L) to the reactor and allow the mixture to warm to room temperature.

-

Phase Separation: Stop agitation and allow the layers to separate. The product is typically in the organic (acetonitrile) layer. Separate and discard the aqueous layer.

-

Washes: Wash the organic layer sequentially with 1 M sodium bicarbonate solution (2 L) and then brine (2 L) to remove acidic residues.

-

Solvent Swap & Crystallization: Concentrate the acetonitrile solution under reduced pressure. A solvent swap to isopropanol or ethanol is often performed to facilitate crystallization.

-

Isolation & Drying: Cool the slurry, filter the solid product, and wash the cake with cold solvent. Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Analytical Methods for Quality Control

Ensuring the purity of the final product is paramount. A combination of analytical techniques should be employed to assess purity and identify any potential impurities. [11]

| Method | Purpose | Typical Parameters |

|---|---|---|

| HPLC | Purity assay and quantification of impurities (e.g., starting material, di-bromo species). | C18 column, mobile phase of acetonitrile/water gradient, UV detection at 225 nm. |

| GC-MS | Identification of volatile organic impurities. | Capillary column (e.g., 5% phenyl-methylpolysiloxane), mass spectrometry detector. |

| ¹H NMR | Structural confirmation and purity assessment against a certified reference standard. | Solvent: CDCl₃ or DMSO-d₆. Check for characteristic peaks of product and absence of starting material. |

| Melting Point | Quick check of purity. | Expected range should be sharp and consistent with reference values. |

References

-

Eureka | Patsnap. (2009, April 8). Synthesis of 2-bromine-4-nitrobenzene ethane nitrile. Retrieved from Eureka. [Link]

-

AKJournals. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Retrieved from AKJournals. [Link]

-

ACS Chemical Health & Safety. (2023, June 16). Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine. Retrieved from ACS Publications. [Link]

-

WordPress. (2026, February 3). Br2 and Electorphilic Br+ reagents. Retrieved from The Green Chemist's Handbook. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2025, August 6). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Retrieved from ResearchGate. [Link]

-

Engineered Science Publisher. (2025, September 18). Modern Approaches to Green Bromination for a Sustainable Future. Retrieved from Engineered Science Publisher. [Link]

-

ACS Publications. (2023, February 3). Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling. Retrieved from Organic Process Research & Development. [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from Organic Syntheses. [Link]

-

ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from ACS Publications. [Link]

-

PMC. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from National Center for Biotechnology Information. [Link]

-

GOV.UK. (2022, May 15). Bromine: incident management. Retrieved from GOV.UK. [Link]

-

The Royal Society of Chemistry. (2022, May 20). CHAPTER 5: Bromination Reactions. Retrieved from The Royal Society of Chemistry. [Link]

-

Organic Syntheses Procedure. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from Organic Syntheses. [Link]

-

MDPI. (2025, November 2). Safety and Process Intensification of Catalytic Reduction of 4-Nitophenol Using Sodium Borohydride in Flow Microreactor System. Retrieved from MDPI. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from Carl ROTH. [Link]

-

Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Retrieved from Quora. [Link]

-

ResearchGate. (2025, August 7). Review on Greener and Safer Synthesis of Nitro Compounds. Retrieved from ResearchGate. [Link]

-

Indian Chemical Council (ICC). (2019, March 18). Bromine Safety Handbook. Retrieved from Indian Chemical Council. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). analytical methods. Retrieved from ATSDR. [Link]

-

Scribd. (n.d.). Preparation of 4-Nitrophenylacetonitrile and 4-Nitrophenylacetic Acid. Retrieved from Scribd. [Link]

-

Save My Exams. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from Save My Exams. [Link]

-

SciELO México. (n.d.). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Retrieved from SciELO México. [Link]

-

Organic Syntheses Procedure. (n.d.). Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation. Retrieved from Organic Syntheses. [Link]

- Google Patents. (n.d.). CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification.

- Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

-

Reddit. (2023, January 30). Question about use of bromine (experimental procedure). Retrieved from Reddit. [Link]

-

ResearchGate. (2025, August 9). Rapid Kinetics of Bromination of Nitrophenols in Aqueous Solution by the use of RPE. Retrieved from ResearchGate. [Link]

-

Indian J.L.Sci. (2015). PURIFICATION OF ACETONITRILE WITH IMPROVEMENT IN QUALITY, YIELD AND REDUCTION OF INDUSTRIAL WASTE. Retrieved from Indian J.L.Sci. [Link]

-

IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from IOSR Journal. [Link]

-

IUPAC. (n.d.). purification of acetonitrile - tests for impurities. Retrieved from IUPAC. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Br2 and Electorphilic Br+ reagents - Wordpress [reagents.acsgcipr.org]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. indianchemicalcouncil.com [indianchemicalcouncil.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scielo.org.mx [scielo.org.mx]

- 7. ijls.in [ijls.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-Nitrophenylacetonitrile(555-21-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Bromo-2-(4-nitrophenyl)acetonitrile

Welcome to the technical support center for the synthesis of 2-Bromo-2-(4-nitrophenyl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, moving beyond simple procedural steps to explain the core chemical principles that govern reaction outcomes. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and significantly improve your product yield and purity.

Section 1: Understanding the Core Chemistry

The synthesis of this compound is an α-bromination reaction. The key to a successful outcome lies in understanding the activation of the α-carbon (the carbon atom adjacent to the nitrile group). The benzylic proton on this carbon is rendered significantly acidic by the combined electron-withdrawing effects of the aromatic nitro group (-NO₂) and the cyano group (-CN). This acidity is the linchpin of the reaction, as it facilitates the formation of a reactive intermediate that can then be attacked by an electrophilic bromine source.

Two primary mechanistic pathways can be exploited for this transformation:

-